

# Molecular structure and crystal packing of 4-Bromo-9-phenyl-9h-carbazole

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## Compound of Interest

Compound Name: **4-Bromo-9-phenyl-9h-carbazole**

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An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 9-(4-Bromophenyl)-9H-carbazole

**A Note on Nomenclature:** The topic specified is "**4-Bromo-9-phenyl-9h-carbazole**". However, the vast majority of scientific literature, including detailed crystallographic studies, pertains to the constitutional isomer, 9-(4-Bromophenyl)-9H-carbazole. This guide will focus on the latter, as it is the well-characterized compound with extensive data available. It is probable that "**4-Bromo-9-phenyl-9h-carbazole**" was a shorthand or slight misnomer for this structure.

## Introduction: The Significance of Substituted Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. [1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic properties, making these compounds integral to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and hole-transporting materials. [1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances  $\pi$ -conjugation and can improve charge transport, while the bromine substituent at the 4-position of the phenyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. [2] This strategic substitution allows for the fine-tuning of electronic properties and the construction of more complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular structure, crystal packing, and physicochemical characterization of 9-(4-Bromophenyl)-9H-carbazole. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

## Synthesis and Crystallization

The synthesis of 9-(4-Bromophenyl)-9H-carbazole is typically achieved via an Ullmann condensation reaction. The protocol described by Kautny et al. (2014), which references an earlier procedure by Xu et al. (2007), is a robust method for achieving this N-arylation.[3][4]

### Experimental Protocol: Synthesis

This protocol details a copper-catalyzed N-arylation reaction.

- **Reagent Preparation:** In a fused silica ampoule, combine 9H-carbazole (5.35 g, 32.0 mmol), 1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ , 400 mg, 1.6 mmol), and potassium carbonate ( $\text{K}_2\text{CO}_3$ , 4.42 g, 32.0 mmol).[3]
  - **Expert Insight:** The use of an excess of 1,4-dibromobenzene drives the reaction towards the desired mono-arylated product.  $\text{K}_2\text{CO}_3$  acts as the base to deprotonate the carbazole nitrogen, and the copper salt is the catalyst for the C-N bond formation. A sealed ampoule is used to prevent sublimation of the reactants at high temperatures.
- **Reaction:** Seal the ampoule under vacuum and heat to 250 °C for 68 hours.[3]
- **Work-up:** After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene.
- **Purification:** Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a mixture of light petroleum and dichloromethane (75:25 v/v).[3] This yields 9-(4-Bromophenyl)-9H-carbazole as a white solid (41% yield).[3]

### Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.

- **Dissolution:** Prepare a saturated solution of the purified 9-(4-Bromophenyl)-9H-carbazole in chloroform ( $\text{CDCl}_3$ ).
- **Slow Evaporation:** Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment.
- **Crystal Formation:** Large, well-defined single crystals will form over several days as the solvent slowly evaporates.<sup>[3]</sup>

## Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of 9-(4-Bromophenyl)-9H-carbazole was elucidated by single-crystal X-ray diffraction. The data reveals a non-planar molecular geometry and a crystal packing arrangement dominated by weak intermolecular interactions.

### Molecular Geometry

The molecule consists of a planar carbazole moiety and a bromophenyl ring. The key structural feature is the significant twist between these two ring systems. The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of  $49.87 (5)^\circ$ .<sup>[3][5]</sup> This twisted conformation is a common feature in 9-phenylcarbazole derivatives and has important implications for the electronic properties, as it can disrupt  $\pi$ -conjugation between the two aromatic systems. The carbazole unit itself is nearly planar, with a root-mean-square deviation of  $0.027 \text{ \AA}$ .<sup>[3][5]</sup>

**Caption:** Molecular structure of 9-(4-Bromophenyl)-9H-carbazole.

### Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 9-(4-Bromophenyl)-9H-carbazole arrange into a monoclinic crystal system with the space group  $\text{P}2_1/c$ .<sup>[3]</sup> The packing is characterized by the formation of corrugated two-dimensional networks.<sup>[3][5][6]</sup> The primary intermolecular forces responsible for this arrangement are C-H $\cdots$  $\pi$  interactions.<sup>[3]</sup> Specifically, hydrogen atoms from the carbazole and phenyl rings of one molecule interact with the  $\pi$ -electron clouds of adjacent molecules.<sup>[3]</sup>

Notably, due to the significant inclination between adjacent carbazole moieties ( $59.08^\circ$ ), classical  $\pi$ - $\pi$  stacking interactions are ruled out.<sup>[3]</sup> The absence of such interactions is a direct consequence of the steric hindrance imposed by the twisted 9-phenyl group. This packing motif influences the material's bulk properties, such as its charge transport characteristics in the solid state.

**Caption:** Intermolecular interactions in the crystal packing.

## Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 9-(4-Bromophenyl)-9H-carbazole, collected at 100 K.<sup>[3]</sup>

Parameter	Value
Chemical Formula	<chem>C18H12BrN</chem>
Formula Weight	322.2 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	8.4137 (3)
b (Å)	20.1179 (7)
c (Å)	8.6346 (3)
$\beta$ (°)	108.5322 (14)
Volume (Å <sup>3</sup> )	1385.76 (8)
Z (molecules/unit cell)	4
Temperature (K)	100
Radiation	Mo K $\alpha$ ( $\lambda = 0.71073$ Å)
R-factor (R[F <sup>2</sup> > 3 $\sigma$ (F <sup>2</sup> )])	0.031
wR(F)	0.047

## Structural and Physicochemical Characterization

A full characterization of 9-(4-Bromophenyl)-9H-carbazole involves multiple spectroscopic and analytical techniques to confirm its identity and assess its properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the molecular structure in solution.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>):[7]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.17	d, J = 7.7 Hz	2H	Carbazole H-4, H-5
7.76	d, J = 8.6 Hz	2H	Bromophenyl H ortho to Br
7.51 – 7.45	m	2H	Bromophenyl H meta to Br
7.44	d, J = 7.9 Hz	2H	Carbazole H-1, H-8
7.40	d, J = 7.7 Hz	2H	Carbazole H-2, H-7
7.38 – 7.32	m	2H	Carbazole H-3, H-6

Note: The original source has some overlapping multiplets; assignments are based on typical carbazole spectra.

<sup>13</sup>C NMR Spectroscopy: While specific peak-by-peak data is not readily available in the searched literature, the <sup>13</sup>C NMR spectrum is expected to show 10 distinct signals for the aromatic carbons, consistent with the molecule's C<sub>2</sub> symmetry through the N-phenyl bond axis in solution.

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Data Acquisition: Acquire the  $^1\text{H}$  spectrum using a standard pulse program. For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ) or tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

## Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's stability at elevated temperatures, which is critical for applications in electronic devices. While specific TGA/DSC data for 9-(4-Bromophenyl)-9H-carbazole is not available in the reviewed literature, carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures ( $T_d$ , temperature at 5% weight loss) often exceeding 300-400 °C.[1][6][8]

## Experimental Protocol: TGA/DSC

- Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina (for TGA) or sealed aluminum (for DSC) pan.
- TGA Measurement: Place the sample in the TGA furnace. Heat the sample from room temperature to ~800 °C at a constant rate of 10 °C/min under a continuous nitrogen flow (e.g., 50 mL/min). Record the mass loss as a function of temperature.
- DSC Measurement: Place the sample and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected melting point, cool it down, and then perform a second heating scan at a rate of 10 °C/min. The second scan is used to determine the glass transition temperature ( $T_g$ ) and melting point ( $T_m$ ).

## Conclusion

9-(4-Bromophenyl)-9H-carbazole is a strategically designed molecule with a non-planar geometry due to the significant twist between the carbazole and bromophenyl rings. This structural feature prevents close  $\pi$ - $\pi$  stacking in the solid state, leading to a crystal packing

dominated by C-H $\cdots$  $\pi$  interactions. Its high thermal stability, typical of carbazole derivatives, and the synthetically versatile bromine handle make it a valuable building block for the development of advanced organic electronic materials and complex pharmaceutical compounds. The detailed structural and spectroscopic data provided in this guide serve as a foundational reference for researchers working with this important class of molecules.

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